molecular formula C11H18N2O B11044362 N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide

N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide

Cat. No.: B11044362
M. Wt: 194.27 g/mol
InChI Key: FQBDJBQRWNGEKM-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide typically involves the reaction of piperidine with an appropriate alkyne derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-bromoethylbut-2-ynamide under basic conditions . The reaction is usually carried out in a solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like hydrogenation, cyclization, and amination to produce the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter receptors or ion channels .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)but-2-ynamide

InChI

InChI=1S/C11H18N2O/c1-2-6-11(14)12-7-10-13-8-4-3-5-9-13/h3-5,7-10H2,1H3,(H,12,14)

InChI Key

FQBDJBQRWNGEKM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCN1CCCCC1

Origin of Product

United States

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